![molecular formula C22H33N3O4 B5565583 3-{3-[环己基(甲基)氨基]丙基}-8-(3-呋喃酰)-1-氧杂-3,8-二氮杂螺[4.5]癸-2-酮](/img/structure/B5565583.png)
3-{3-[环己基(甲基)氨基]丙基}-8-(3-呋喃酰)-1-氧杂-3,8-二氮杂螺[4.5]癸-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a methylamino group, a propyl group, a furoyl group, and a spiro[4.5]decan-2-one group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The spirocyclic structure, in particular, could give the molecule interesting three-dimensional properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino group could participate in reactions with acids, while the furoyl group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .科学研究应用
区域选择性合成和衍生物
Farag 等人 (2008) 的一项研究重点关注通过将腈亚胺与 3-芳基亚烷-2(3H)-呋喃酮衍生物环加成来区域选择性合成几种 1,2-二氮杂螺[4.4]壬-2,8-二烯-6-酮衍生物。此过程在进一步进行化学处理后产生了吡唑碳酰肼衍生物和 1,2,7,8-四氮杂螺[4.5]癸-2,9-二烯-6-酮衍生物,展示了该化合物在生成结构复杂的衍生物方面的多功能性 (Farag, Elkholy, & Ali, 2008).
分子内光环加成
Ikeda 等人 (1985) 探索了 2-[N-酰基-N-(2-丙烯基)氨基]环己-2-烯酮的分子内 [2+2] 光环加成,产生了 9-酰基-9-氮杂三环[5.2.1.01.6]癸-2-酮和其他一些小产物。此反应强调了此类化合物在光化学转化中的潜力,为新型环状结构提供了途径 (Ikeda et al., 1985).
晶体结构分析
Wang 等人 (2011) 合成了 2-氧代-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-基 4-氯苯甲酸酯并确定了其晶体结构,揭示了关于分子排列的复杂细节,包括呋喃和环己烷环构象。此详细的结构分析提供了对此类化合物的 3D 排列和潜在反应性的宝贵见解 (Wang et al., 2011).
生物活性与应用
加巴喷丁基础合成
Amirani Poor 等人 (2018) 开发了一种涉及加巴喷丁的分子间 Ugi 反应,从而合成了 N-环己基-3-氧代-2-(3-氧代-2-氮杂螺[4.5]癸-2-基)-3-芳基丙酰胺,展示了此类化合物在创建具有生物活性的衍生物方面的应用。此研究证明了这些化合物在药物化学和药物开发中的潜在效用 (Amirani Poor et al., 2018).
抗癌和抗糖尿病潜力
Flefel 等人 (2019) 开发了新型螺噻唑烷类似物,包括衍生自氮杂螺[4.5]癸-3-酮结构的化合物,表现出显着的抗癌和抗糖尿病活性。这突出了此类化合物在治疗复杂疾病方面的治疗潜力 (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
未来方向
属性
IUPAC Name |
3-[3-[cyclohexyl(methyl)amino]propyl]-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-23(19-6-3-2-4-7-19)11-5-12-25-17-22(29-21(25)27)9-13-24(14-10-22)20(26)18-8-15-28-16-18/h8,15-16,19H,2-7,9-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLNWBYFPMZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2(CCN(CC2)C(=O)C3=COC=C3)OC1=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[Cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。